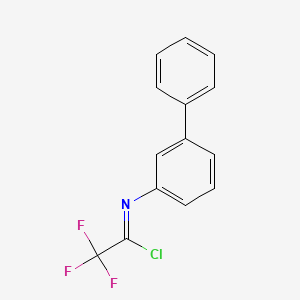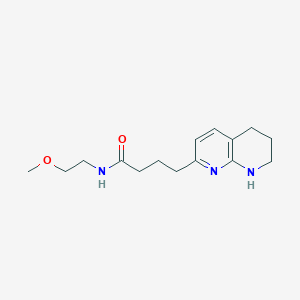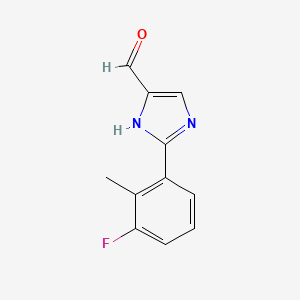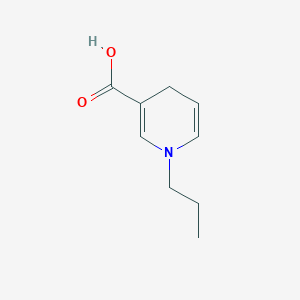
1-Propyl-1,4-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1,4-dihydropyridine-3-carboxylic acid is a derivative of the 1,4-dihydropyridine class, which is known for its significant pharmacological and biological activities. The 1,4-dihydropyridine scaffold is a crucial component in many pharmaceuticals, including calcium channel blockers used to treat hypertension and other cardiovascular diseases . The carboxylic acid moiety enhances the compound’s solubility and reactivity, making it a valuable target for synthetic and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component reactions (MCRs) due to their efficiency and environmental friendliness . These methods allow for the simultaneous formation of multiple bonds, resulting in high yields and purities . Electrocarboxylation is another method used to introduce carboxylic acid groups into the 1,4-dihydropyridine scaffold, enhancing its biological activity .
化学反应分析
Types of Reactions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
1-Propyl-1,4-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 1-Propyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as calcium channels and enzymes . By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, as a calcium channel blocker, it can inhibit the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure .
相似化合物的比较
- Amlodipine
- Nifedipine
- Isradipine
- Nimodipine
属性
CAS 编号 |
719988-12-2 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
1-propyl-4H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h3,6-7H,2,4-5H2,1H3,(H,11,12) |
InChI 键 |
UKTOKYZBZPQSPL-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CCC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
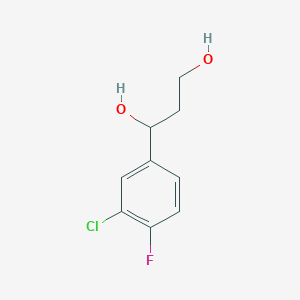
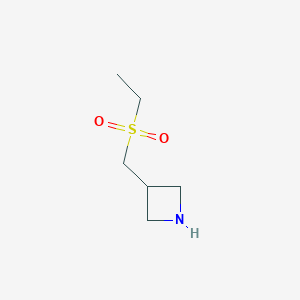
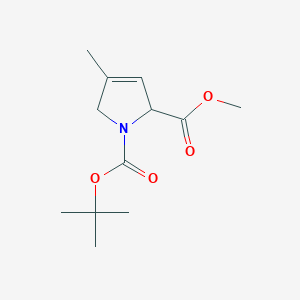
![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
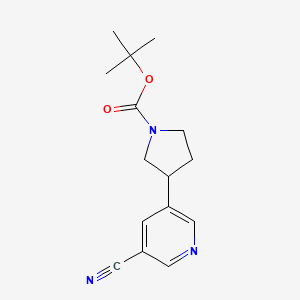
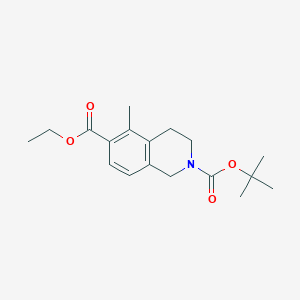
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)
